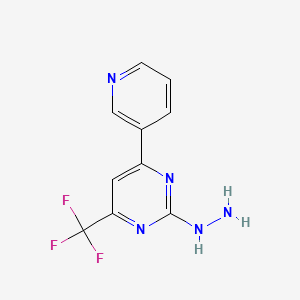
2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyridin-3-yl Group: This step involves the substitution of a suitable leaving group with the pyridin-3-yl group.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents.
Introduction of the Hydrazino Group: This step involves the reaction of the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where different functional groups can replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may result in various substituted products.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group may form hydrogen bonds or covalent bonds with target molecules, while the trifluoromethyl group may enhance the compound’s stability and binding affinity.
類似化合物との比較
Similar Compounds
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the pyridin-3-yl group.
6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydrazino group.
2-Hydrazino-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the hydrazino group and the trifluoromethyl group in 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine makes it unique, potentially offering a combination of properties not found in similar compounds.
特性
分子式 |
C10H8F3N5 |
|---|---|
分子量 |
255.20 g/mol |
IUPAC名 |
[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)8-4-7(16-9(17-8)18-14)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18) |
InChIキー |
IZNDEBWOJCOLJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


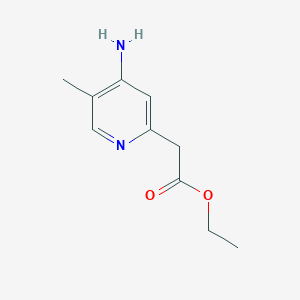
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
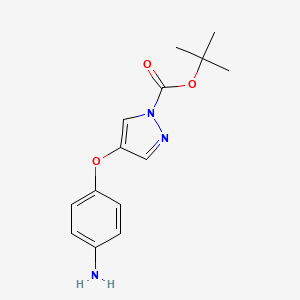
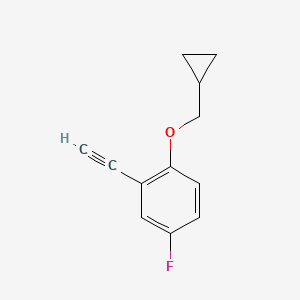

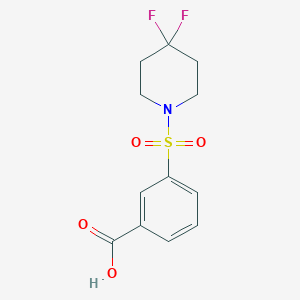
![4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13725210.png)
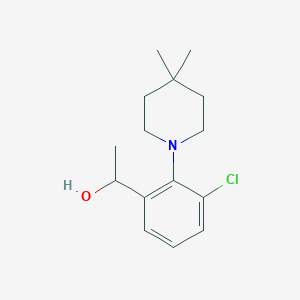
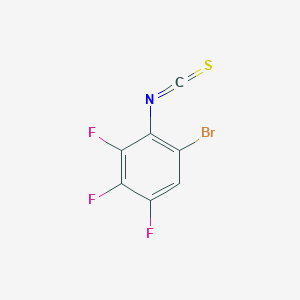
![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
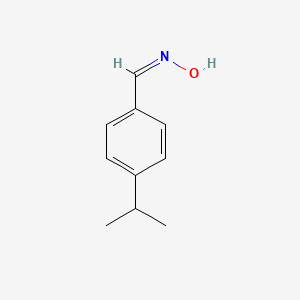
![[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)
